molecular formula C7H9IN2O2 B3377846 4-Iodo-1-propyl-1H-pyrazole-5-carboxylic acid CAS No. 1354705-23-9

4-Iodo-1-propyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B3377846
CAS No.: 1354705-23-9
M. Wt: 280.06
InChI Key: GKDDIAFYUSEVGO-UHFFFAOYSA-N
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Description

4-Iodo-1-propyl-1H-pyrazole-5-carboxylic acid is a heterocyclic organic compound featuring a pyrazole ring substituted with an iodine atom at the 4-position, a propyl group at the 1-position, and a carboxylic acid group at the 5-position

Mechanism of Action

Target of Action

4-Iodo-1-propyl-1H-pyrazole-5-carboxylic acid primarily targets alcohol dehydrogenase enzymes (ADH1A, ADH1B, and ADH1C) in humans . These enzymes play a crucial role in the metabolism of alcohols, converting them into aldehydes and ketones, which are further processed by the body.

Mode of Action

The compound interacts with its targets by binding to the active sites of the alcohol dehydrogenase enzymes. This binding inhibits the enzyme’s activity, preventing the conversion of alcohols into their respective aldehydes and ketones . This inhibition can lead to an accumulation of alcohols in the body, potentially affecting various physiological processes.

Pharmacokinetics

Its iodinated structure suggests it may have a relatively high molecular weight and potential for significant protein binding, which could affect its bioavailability and distribution within the body .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of this compound. For instance, extreme pH levels or high temperatures may degrade the compound, reducing its effectiveness. Additionally, the presence of other substances that compete for binding to alcohol dehydrogenase could modulate its inhibitory effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-1-propyl-1H-pyrazole-5-carboxylic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of a suitable precursor, such as a β-diketone or an α,β-unsaturated carbonyl compound, with hydrazine or its derivatives under acidic or basic conditions to form the pyrazole ring.

    Propylation: The propyl group can be introduced via alkylation, typically using a propyl halide in the presence of a base.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide or the hydrolysis of a nitrile group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the propyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the iodine substituent, potentially replacing it with a hydrogen atom.

    Substitution: The iodine atom can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and may be conducted in polar aprotic solvents like dimethyl sulfoxide.

Major Products

    Oxidation: Products include propyl aldehyde or propionic acid derivatives.

    Reduction: Products include 1-propyl-1H-pyrazole-5-carboxylic acid.

    Substitution: Products vary depending on the nucleophile used, resulting in a wide range of functionalized pyrazole derivatives.

Scientific Research Applications

4-Iodo-1-propyl-1H-pyrazole-5-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biological Studies: It can be used in studies investigating the biological activity of pyrazole derivatives, including their antimicrobial, anti-inflammatory, and anticancer properties.

    Material Science: The compound may be explored for its potential use in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-1-propyl-1H-pyrazole-5-carboxylic acid
  • 4-Chloro-1-propyl-1H-pyrazole-5-carboxylic acid
  • 4-Fluoro-1-propyl-1H-pyrazole-5-carboxylic acid

Uniqueness

4-Iodo-1-propyl-1H-pyrazole-5-carboxylic acid is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity compared to its halogenated analogs. The larger atomic radius and higher polarizability of iodine can enhance interactions with biological targets and alter the compound’s pharmacokinetic properties.

Properties

IUPAC Name

4-iodo-2-propylpyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9IN2O2/c1-2-3-10-6(7(11)12)5(8)4-9-10/h4H,2-3H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKDDIAFYUSEVGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C(C=N1)I)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354705-23-9
Record name 4-iodo-1-propyl-1H-pyrazole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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